4,5,6-Trifluoro-2-(trifluoromethyl)benzene-1,3-dicarbaldehyde
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Overview
Description
The compound is a derivative of benzene, which is a cyclic hydrocarbon. It contains trifluoromethyl groups (-CF3) and aldehyde groups (-CHO). The trifluoromethyl groups are known to significantly increase the electronegativity of the compound . The aldehyde groups can extend the structure to frameworks by forming covalent bonding .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, trifluoromethyl groups can generally be introduced to a molecule through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl and aldehyde groups. Trifluoromethyl groups can increase the electronegativity of the compound .Scientific Research Applications
Synthesis of Substituted Benzene-1,2-Dicarbaldehydes : An efficient synthesis method for substituted-benzene-1,2-dicarbaldehydes has been developed, involving the reaction of substituted-1,2-bis(dibromomethyl) benzenes with fuming sulfuric acid, followed by hydrolysis. This process is significant for the synthesis of 4,5,6-Trifluoro-2-(trifluoromethyl)benzene-1,3-dicarbaldehyde derivatives (C. Peter et al., 2007).
Regioselective Synthesis of 1H-[1,2,3]-Triazoles : A method for the synthesis of 1H-[1,2,3]-triazoles using (2-azido-1,3-dichloro-5-trifluoromethyl)benzene with terminal alkynes has been reported. This process is relevant for creating compounds related to this compound (Huanan Hu et al., 2008).
Selective Lithiation and Electrophilic Substitution : A study on 1,2,4-Tris(trifluoromethyl)benzene showed quantitative hydrogen/metal exchange when treated with lithium 2,2,6,6-tetramethylpiperidide, relevant for the functionalization of similar trifluoromethyl compounds (M. Schlosser et al., 1998).
Electrogenerated Base-Promoted Synthesis of Nanoparticles : An electrochemical strategy was used to synthesize 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles nanoparticles. This method involves the reaction of aromatic aldehydes, malononitrile, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione, indicating potential applications in nanotechnology (E. Goodarzi & B. Mirza, 2020).
Fluorination Over Potassium Tetrafluorocobaltate : Research on 1,3-Bis-(trifluoromethyl)benzene fluorination over potassium tetrafluorocobaltate has implications for the chemical modification and functionalization of trifluoromethylated benzenes (I. W. Parsons, 1972).
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Future Directions
Properties
IUPAC Name |
4,5,6-trifluoro-2-(trifluoromethyl)benzene-1,3-dicarbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F6O2/c10-6-3(1-16)5(9(13,14)15)4(2-17)7(11)8(6)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJZFSDJOSUUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)F)F)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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